5-(3-fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine
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Overview
Description
5-(3-fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with fluoropyridine and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 3-fluoropyridine and 3-pyridinecarboxaldehyde, the reaction proceeds through a series of steps involving condensation, cyclization, and amination reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of solvents, catalysts, and purification techniques are critical factors in industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3-fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The fluorine atom in the fluoropyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
5-(3-fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(3-fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-(pyridin-3-yl)-1,3-thiazol-2-amine: Lacks the fluoropyridine group, which may affect its biological activity and chemical reactivity.
5-(4-chloropyridin-3-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine: Substitution of fluorine with chlorine can lead to different chemical properties and biological activities.
Uniqueness
The presence of the fluoropyridine group in 5-(3-fluoropyridin-4-yl)-4-(pyridin-3-yl)-1,3-thiazol-2-amine imparts unique electronic and steric properties, making it distinct from other similar compounds
Properties
IUPAC Name |
5-(3-fluoropyridin-4-yl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4S/c14-10-7-17-5-3-9(10)12-11(18-13(15)19-12)8-2-1-4-16-6-8/h1-7H,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWHLYLZZLDMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(SC(=N2)N)C3=C(C=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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